molecular formula C20H19FN4O3 B6452248 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2549030-11-5

3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Katalognummer: B6452248
CAS-Nummer: 2549030-11-5
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: XODJZIGRGAADJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a bicyclic 3,4-dihydroquinazolin-4-one core. This scaffold is substituted at the 3-position by a 2-oxoethyl chain linked to a pyrrolidine ring, which is further functionalized with a (5-fluoropyridin-2-yl)oxymethyl group.

Eigenschaften

IUPAC Name

3-[2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-5-6-18(22-9-15)28-12-14-7-8-24(10-14)19(26)11-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJZIGRGAADJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.

  • Step 1: Synthesis of 5-fluoropyridin-2-yl methanol through the reaction of 5-fluoropyridine with a suitable alkylating agent.

  • Step 2: Conversion of the alcohol to a pyrrolidine intermediate by reaction with pyrrolidine under controlled conditions.

  • Step 3: Coupling of the pyrrolidine intermediate with 3,4-dihydroquinazolin-4-one using suitable coupling reagents such as EDCI or HATU.

Industrial Production Methods

For industrial-scale production, optimized processes are employed, typically involving:

  • Continuous flow reactors: to ensure consistent reaction conditions and high yield.

  • Purification techniques: like crystallization and column chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

  • Oxidation: Typically with agents like PCC or DMP, leading to oxidation of specific functional groups.

  • Reduction: Using hydrogenation or metal hydrides to reduce specific parts of the molecule.

  • Substitution: Nucleophilic substitution reactions primarily due to the fluoropyridine moiety.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC) under anhydrous conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled temperatures.

  • Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: Formation of carbonyl derivatives or further oxidized compounds.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound is utilized in various chemical studies, particularly in the exploration of new synthetic pathways and the study of complex organic reactions.

Biology

In biological research, 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is investigated for its potential interactions with biomolecules, aiding in the development of new biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry

In the industrial sector, this compound may be employed in the synthesis of advanced materials or as an intermediate in the production of other high-value compounds.

Wirkmechanismus

The mechanism of action for 3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific biological effects. The precise molecular pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The 3,4-dihydroquinazolin-4-one core is a bicyclic system that provides rigidity and planar geometry, which contrasts with monocyclic systems like oxazolidinones (e.g., Tedizolid intermediates in ) or pyrido[1,2-a]pyrimidin-4-ones (). For example:

Compound Core Structure Key Substituents Molecular Weight Melting Point (°C)
Target Compound Dihydroquinazolin-4-one Pyrrolidinyl-oxoethyl, fluoropyridinyloxymethyl Not reported Not reported
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one Dihydroquinazolin-4-one 2-Ethylphenyl, methyl Not reported Not reported
Compound Chromen-4-one Pyrazolo-pyrimidine, fluorophenyl 536.4 303–306
Compound Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone, piperazinyl 455.6 Not reported

Key Observations :

  • The dihydroquinazolinone core (target and ) offers a rigid, planar structure compared to the fused pyrido-pyrimidinone () or chromenone (). This rigidity may enhance target binding selectivity.
  • Fluorinated substituents (e.g., 5-fluoropyridinyl in the target, 3-fluorophenyl in ) are common in bioactive compounds due to fluorine’s electronegativity and metabolic stability enhancement .
Substituent Effects on Physicochemical Properties
  • Pyrrolidine vs. However, the fluoropyridinyloxymethyl group may offset this by increasing lipophilicity.
  • Chromenone vs. Dihydroquinazolinone: ’s chromen-4-one core includes a fused benzene ring, which increases molecular weight (536.4 vs. ~400–450 for dihydroquinazolinones) and may reduce solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.